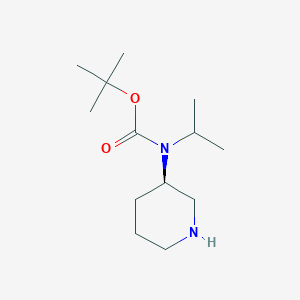

Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13539719

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26N2O2 |

|---|---|

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl N-[(3R)-piperidin-3-yl]-N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 |

| Standard InChI Key | DRJBVMBAQADEBT-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)N([C@@H]1CCCNC1)C(=O)OC(C)(C)C |

| SMILES | CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C |

Introduction

Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester is a synthetic organic compound primarily utilized in medicinal chemistry and organic synthesis. It features a piperidine ring, a carbamate functional group, and an isopropyl side chain. The stereochemistry of the compound is defined by its (R) configuration at the piperidine nitrogen, which significantly influences its biological and chemical properties .

Synthesis

The synthesis of Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester typically involves multiple steps:

-

Formation of Piperidine Derivative: A piperidine precursor is modified to introduce the desired functional groups.

-

Reaction with Isopropyl Chloroformate: The piperidine derivative reacts with isopropyl chloroformate in the presence of a base such as triethylamine.

-

Introduction of Tert-butylamine: Tert-butylamine is added to complete the formation of the carbamate ester.

These steps are carried out under controlled conditions to ensure high purity and yield.

Applications in Scientific Research

The compound has diverse applications across several fields:

-

Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in neurological disorders.

-

Biological Studies: Used as a tool to investigate enzyme inhibition and receptor binding.

-

Organic Synthesis: Serves as an intermediate for synthesizing other complex molecules.

Mechanism of Action

Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester interacts with specific molecular targets such as enzymes and receptors. Its mechanism often involves binding to these targets, modulating their activity. This property makes it valuable for exploring therapeutic strategies for various medical conditions.

Comparative Analysis with Related Compounds

The compound's structural uniqueness can be better understood by comparing it with related derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isopropyl-piperidin-3-yl-methyl-carbamic acid tert-butyl ester | Similar structure but with a methyl group instead of an isopropyl group | May exhibit different biological activity due to structural variation. |

| Isopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester | Stereoisomer with (S) configuration | Different spatial arrangement may lead to distinct pharmacological properties. |

| Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester | Contains a pyrrolidine ring instead of piperidine | Variations in ring structure may influence reactivity and biological interactions. |

Biological Activity

Studies have shown that this compound exhibits notable biological activity:

-

Enzyme Inhibition: It can act as an inhibitor for specific enzymes, potentially useful in drug development.

-

Receptor Binding: Its ability to bind to receptors highlights its potential in neurological research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume